molecular formula C14H14N6 B3017343 N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide CAS No. 303145-78-0

N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide

Cat. No.: B3017343
CAS No.: 303145-78-0
M. Wt: 266.308
InChI Key: MFQZVJWSSIIUBM-MHWRWJLKSA-N
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Description

N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide is a heterocyclic compound featuring a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . This method is advantageous due to its catalyst-free and eco-friendly nature, resulting in high yields and short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with target enzymes and its high potency in biological assays make it a valuable compound for further research and development .

Properties

IUPAC Name

N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c1-19(2)10-16-13-17-14-15-9-8-12(20(14)18-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQZVJWSSIIUBM-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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